molecular formula C23H29N3O3 B5489933 N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide

Katalognummer: B5489933
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: NXYMKZNQEIHMRS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a benzamide derivative featuring a piperazine ring substituted with a 2,2-dimethylpropanoyl (pivaloyl) group and a phenyl moiety linked to a 2-methoxybenzamide.

Eigenschaften

IUPAC Name

N-[4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-23(2,3)22(28)26-15-13-25(14-16-26)18-11-9-17(10-12-18)24-21(27)19-7-5-6-8-20(19)29-4/h5-12H,13-16H2,1-4H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXYMKZNQEIHMRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

The synthesis of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves several steps. One common synthetic route includes the following steps:

    Formation of the piperazine ring: The piperazine ring is synthesized by reacting ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the 2,2-dimethylpropanoyl group: The piperazine ring is then reacted with 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine to introduce the 2,2-dimethylpropanoyl group.

    Coupling with 4-aminophenyl group: The resulting compound is coupled with 4-aminophenyl under suitable conditions to form the intermediate product.

    Introduction of the methoxybenzamide group: Finally, the intermediate product is reacted with 2-methoxybenzoyl chloride to form the desired compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.

Analyse Chemischer Reaktionen

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide undergoes various types of chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound’s structural and functional similarities to other benzamide derivatives allow for meaningful comparisons. Key analogs and their distinguishing features are summarized below:

Table 1: Structural and Functional Comparison of N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide and Analogs

Compound Name Core Structure Substituents Target Activity Key Findings Reference
N-{4-[4-(2,2-Dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide Benzamide + piperazine - 2-Methoxybenzamide
- Pivaloyl-piperazine
Not explicitly stated (likely kinase or receptor targets) Synthesized via coupling of carboxylic acid and amine intermediates; structural data (HRMS: [M+H]+ = 526.2318) .
N-{4-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]phenyl}-2-phenoxy-3-(trifluoromethyl)benzamide (55) Benzamide + piperazine - 2-Phenoxy
- 3-Trifluoromethyl
Antiplasmodial Higher antiplasmodial potency than analogs; HRMS: [M+H]+ = 542.2267 .
N-{2-[4-(2-Methoxyphenyl)-1-piperazinyl]ethyl}-4-nitro-N-(2-pyridinyl)benzamide Benzamide + piperazine - 2-Methoxyphenyl
- 4-Nitro
Serotonin receptor (5-HT1A) Radioligand for 5-HT1A imaging; nitro group enhances binding affinity .
4-{[4-(2-Furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl)benzamides (5a-h) Benzamide + piperazine - 2-Furoyl
- Substituted phenyl
Acetylcholinesterase (Alzheimer’s targets) IC50 values: 0.12–1.34 µM; substituents like 4-Cl or 4-F enhance inhibition .
SNC80 (δ-opioid agonist) Benzamide + piperazine - 3-Methoxyphenyl
- Allyl-piperazine
δ-Opioid receptor Full agonist (EC50 = 3 nM); induces convulsions and locomotor stimulation .
ABT-199 (Venetoclax) Benzamide + piperazine - Pyrrolopyridine
- Tetrahydro-2H-pyran
BCL-2 (apoptosis regulator) FDA-approved for leukemia; IC50 = 0.01 nM for BCL-2 .

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy vs. Phenoxy/Trifluoromethyl: The 2-methoxy group in the target compound may favor interactions with hydrophobic pockets in enzymes, whereas analogs with 2-phenoxy or 3-trifluoromethyl groups exhibit enhanced antiplasmodial activity . Pivaloyl Group: The 2,2-dimethylpropanoyl (pivaloyl) substituent on the piperazine ring likely improves metabolic stability compared to acetyl or furoyl groups in other analogs .

Piperazine Modifications :

  • Piperazine rings substituted with pivaloyl (target compound) or furoyl (Alzheimer’s analogs) show divergent target selectivity. For example, furoyl-piperazine derivatives inhibit acetylcholinesterase, while pivaloyl-piperazine analogs may target kinase pathways .

Pharmacological Potency :

  • The δ-opioid agonist SNC80, which shares a benzamide-piperazine core, demonstrates that subtle changes (e.g., 3-methoxy vs. 3-hydroxy) drastically alter efficacy. SNC86 (3-hydroxy analog) is 10-fold more potent than SNC80 .

Biologische Aktivität

N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of neurological disorders. This article aims to provide a comprehensive overview of the compound's biological activities, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide
  • Molecular Formula : C20H25N3O2

Anticonvulsant Activity

Recent studies have explored the anticonvulsant properties of compounds structurally related to N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide. For instance, derivatives with similar piperazine structures have shown significant activity in models of epilepsy. In particular, the activity was evaluated using the maximal electroshock (MES) test and pentylenetetrazole (PTZ) seizure models. The results indicated that certain derivatives exhibited protective effects against seizures at various dosages.

Table 1: Anticonvulsant Activity Summary

CompoundDose (mg/kg)MES ProtectionPTZ Protection
Compound A100YesNo
Compound B300YesYes
Compound C100NoYes

These findings suggest that modifications to the piperazine moiety can significantly influence anticonvulsant efficacy, emphasizing the importance of SAR analysis in drug design.

Neuropharmacological Studies

In addition to anticonvulsant activity, compounds related to N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide have been investigated for their neuropharmacological effects. For example, studies have indicated that certain analogs may interact with neurotransmitter systems, potentially offering therapeutic benefits for conditions such as anxiety and depression.

Study 1: Anticonvulsant Efficacy

A study published in 2015 evaluated a series of piperazine derivatives for their anticonvulsant properties. Among them, a compound structurally similar to N-{4-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]phenyl}-2-methoxybenzamide demonstrated significant protection against MES-induced seizures at a dose of 100 mg/kg. The mechanism was hypothesized to involve modulation of sodium channels in neuronal membranes .

Study 2: Structure-Activity Relationship Analysis

Another research effort focused on elucidating the SAR of piperazine derivatives. The study concluded that the presence of specific functional groups, such as methoxy and dimethylpropanoyl substituents, enhanced binding affinity to target receptors associated with anticonvulsant action. This highlights the relevance of chemical modifications in optimizing pharmacological profiles .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.